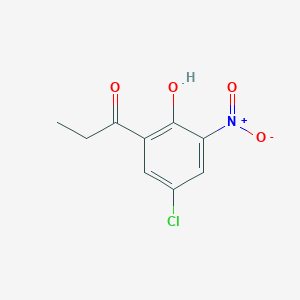

5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE

Description

Significance of Substituted Propiophenone (B1677668) Derivatives in Contemporary Organic Chemistry Research

Substituted propiophenone derivatives are a cornerstone in modern organic chemistry, valued for their versatility as both synthetic intermediates and biologically active molecules. ontosight.ai These compounds serve as crucial precursors in the synthesis of a wide array of more complex chemical structures, including pharmaceuticals and agrochemicals. ontosight.aiguidechem.com The propiophenone scaffold can be modified through various chemical reactions, allowing for the introduction of diverse functional groups that can tune the molecule's physical, chemical, and biological properties. ontosight.ai

In medicinal chemistry, propiophenone derivatives are of particular interest due to their demonstrated potential to exhibit a range of pharmacological activities. Research has shown that compounds based on this scaffold can act as anti-inflammatory agents, analgesics, and even central muscle relaxants. ontosight.aigoogleapis.com The ability to readily synthesize a large library of derivatives makes them ideal candidates for drug discovery programs, where structure-activity relationships can be systematically explored to optimize therapeutic effects.

Academic Context and Research Focus on Functionalized Propiophenone Scaffolds

The academic fascination with functionalized propiophenone scaffolds stems from their role as versatile building blocks in diversity-oriented synthesis. mdpi.com This strategy aims to create large collections of structurally diverse molecules from a common starting material, which can then be screened for biological activity. The propiophenone core, with its reactive ketone group and modifiable aromatic ring, is an excellent platform for such endeavors.

Research often focuses on developing novel synthetic methodologies to access these scaffolds and to further elaborate them into more complex heterocyclic systems. For example, the ketone functionality is a key handle for reactions like the Claisen-Schmidt condensation to form chalcones, which are themselves important pharmacophores. researchgate.net Furthermore, the specific substituents on the aromatic ring can direct subsequent reactions or directly contribute to the molecule's biological profile. The presence of groups like halogens, hydroxyls, and nitro groups provides multiple reaction sites and influences the electronic nature of the molecule, making these scaffolds valuable for both methodological and applied chemical research. nih.govnih.gov

Rationale for Investigating the Specific 5'-Chloro-2'-hydroxy-3'-nitropropiophenone Moiety

The specific combination of functional groups in this compound makes it a molecule of significant academic and potentially practical interest. Each substituent contributes unique properties that justify a focused investigation:

The Propiophenone Backbone : As established, this core structure is a well-regarded scaffold for building more complex molecules with potential pharmaceutical applications. wikipedia.org

The Chloro Group : The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Halogen atoms are also known to modulate the electronic properties of the aromatic ring and can participate in various coupling reactions, offering a site for further synthetic modification. nih.gov

The Hydroxyl Group : The phenolic hydroxyl group is a key feature. It can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets like enzymes. wikipedia.org Its presence ortho to the propanoyl group allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation. It also provides a reactive site for etherification or esterification.

The investigation into this specific moiety is driven by the synthetic versatility it offers. It serves as a highly functionalized intermediate, primed for conversion into a variety of derivatives, such as chalcones, flavones, or other heterocyclic compounds. The unique electronic and steric environment created by the three distinct substituents makes it a valuable tool for exploring structure-activity relationships and for the synthesis of novel compounds with potentially enhanced biological or material properties.

For context, the closely related compound, 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, has been used in the synthesis of chromene derivatives, highlighting the utility of such substituted ketones as synthetic precursors. chemicalbook.com

Interactive Data Table: Chemical Properties of the Related Compound 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

| Property | Value | Source |

| IUPAC Name | 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone | nih.gov |

| CAS Number | 84942-40-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₆ClNO₄ | nih.gov |

| Molecular Weight | 215.59 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 132-135 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-hydroxy-3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANYDHDAOAMYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574196 | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90537-41-0 | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Hydroxy 3 Nitropropiophenone and Its Analogs

Strategic Approaches to the Propiophenone (B1677668) Core with Specific Substituent Patterns

The propiophenone scaffold, characterized by a phenyl ring attached to a propanone group, is a common motif in a variety of biologically active molecules. The introduction of specific substituents, such as chloro, hydroxyl, and nitro groups at defined positions, necessitates a carefully planned synthetic strategy.

Regioselective Functionalization Techniques for Halogenation, Hydroxylation, and Nitration

Achieving the desired 5'-chloro-2'-hydroxy-3'-nitro substitution pattern on a propiophenone core requires a sequence of highly regioselective reactions. The directing effects of the substituents play a crucial role in determining the outcome of each synthetic step.

A plausible synthetic route to 5'-Chloro-2'-hydroxy-3'-nitropropiophenone commences with p-chlorophenol. The initial step involves the acylation of p-chlorophenol with propionyl chloride or propionic anhydride (B1165640) to form p-chlorophenyl propionate. This ester then undergoes a Fries rearrangement, a classic method for the synthesis of hydroxyaryl ketones. The Fries rearrangement is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and the regioselectivity (ortho vs. para acylation) can be influenced by reaction conditions like temperature and solvent. researchgate.netnih.govwikipedia.org In the case of p-chlorophenyl propionate, the desired product of the rearrangement is 5'-chloro-2'-hydroxypropiophenone, where the propionyl group has migrated to the ortho position relative to the hydroxyl group.

The final functionalization step is the nitration of 5'-chloro-2'-hydroxypropiophenone. The hydroxyl group is a strong activating group and an ortho-, para-director, while the chloro and propionyl groups are deactivating. The nitration is expected to occur at the position ortho to the hydroxyl group and meta to the chloro and propionyl groups, which corresponds to the 3' position. This selective nitration yields the target molecule, this compound. A mixture of nitric and sulfuric acids is commonly employed for such nitration reactions. researchgate.netmdpi.comrsc.org

A patented method outlines a similar three-step process starting from p-chlorophenol:

Acetylation (Propionylation): Reaction of p-chlorophenol with an acylating agent.

Fries Rearrangement: Conversion of the resulting ester to 5-chloro-2-hydroxyacetophenone (or propiophenone) using a Lewis acid.

Nitration: Introduction of the nitro group at the 3'-position. biosynth.com

The regioselectivity of the Fries rearrangement is a critical factor and can be tuned by the choice of reaction parameters as indicated in the following table:

| Catalyst | Solvent | Temperature (°C) | Ortho:Para Ratio | Reference |

| AlCl₃ | Monochlorobenzene | 100 | 2.84:1 | researchgate.net |

| AlCl₃ | Monochlorobenzene | 120 | - | researchgate.net |

| AlCl₃ | Monochlorobenzene | 170 | 1.72:1 | researchgate.net |

Multi-Step Synthesis Pathways for Complex Propiophenone Derivatives

The synthesis of more complex propiophenone derivatives often involves multi-step reaction sequences where the order of reactions is critical to achieving the desired substitution pattern. rsc.orgresearchgate.netisca.meresearchgate.net These pathways may involve protection and deprotection of functional groups to control regioselectivity in subsequent steps. For instance, the hydroxyl group of a hydroxypropiophenone might be protected as a methyl or benzyl (B1604629) ether to prevent unwanted side reactions during a subsequent transformation, and then deprotected at a later stage.

An example of a multi-step synthesis leading to a bioactive propiophenone analog is the preparation of intermediates for camptothecin (B557342) derivatives. sigmaaldrich.com This synthesis involves the nitration of a propiophenone precursor, followed by reduction of the nitro group to an amine, which is then used in subsequent condensation reactions. sigmaaldrich.com

The following table provides an overview of a multi-step synthesis of a substituted propiophenone derivative:

| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 5-fluoro-2-nitropropiophenone | Sodium hydroxide, Ethanol, 0-10 °C | 5-ethoxy-2-nitropropiophenone | - | sigmaaldrich.com |

| 2 | 5-hydroxy-2-nitropropiophenone | Sodium carbonate, Sodium dithionite, Water, 0-10 °C | 2-amino-5-hydroxypropiophenone | - | sigmaaldrich.com |

Catalysis in the Construction of Substituted Propiophenones

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis, as well as biocatalysis, have been employed in the synthesis of substituted propiophenones and their derivatives.

Transition Metal-Catalyzed Reactions for C-C and C-Heteroatom Bond Formation

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions are powerful tools for introducing a wide variety of substituents onto the aromatic core of propiophenones.

For example, a palladium-catalyzed domino reaction involving arylboronation, elimination, and enone hydroarylation of enaminones has been developed for the synthesis of β,β-diaryl propiophenones. rsc.orgresearchgate.net This method allows for the construction of complex molecular architectures in a single operation.

The following table summarizes the results of a palladium-catalyzed synthesis of β,β-diaryl propiophenones:

| Entry | Aryl Boronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | 1,3,3-Triphenylpropan-1-one | 75 | rsc.org |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | 3,3-Diphenyl-1-(4-(trifluoromethyl)phenyl)propan-1-one | 69 | rsc.org |

| 3 | Naphthalen-1-ylboronic acid | 3,3-Di(naphthalen-1-yl)-1-phenylpropan-1-one | 72 | rsc.org |

| 4 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-3,3-diphenylpropan-1-one | 73 | rsc.org |

Organocatalysis and Biocatalysis for Enantioselective and Diastereoselective Syntheses

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, enabling the preparation of chiral molecules with high enantioselectivity. scienceopen.comresearchgate.netmdpi.comnih.gov Chiral propiophenone derivatives, which are valuable building blocks for pharmaceuticals, can be synthesized using organocatalytic methods such as asymmetric aldol (B89426) and Michael reactions.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. nih.govnih.govsphinxsai.comresearchgate.net The asymmetric reduction of prochiral propiophenones to chiral secondary alcohols is a well-established biocatalytic transformation.

The following table presents data from the biocatalytic reduction of propiophenone and its derivatives:

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

| Rhodotorula mucilaginosa GIM 2.157 | Propiophenone | 1-Phenyl-1-propanol | >95 | 99 | - | researchgate.net |

| Rhodotorula rubra AS 2.2241 | Propiophenone | 1-Phenyl-1-propanol | >95 | 99 | - | researchgate.net |

| Rhodotorula glutinis EBK-10 | Acetophenone | (S)-1-Phenylethanol | 100 | >99 | S | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches for Propiophenone Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. isca.meresearchgate.netnih.govresearchgate.netrsc.org In the context of propiophenone synthesis, this can be achieved through the use of alternative energy sources, solvent-free conditions, and reusable catalysts.

Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of propiophenone derivatives. nih.govresearchgate.netcdnsciencepub.comresearchgate.netmdpi.com For example, the semisynthesis of natural methoxylated propiophenones from phenylpropenes has been achieved in minutes using microwave irradiation. cdnsciencepub.comresearchgate.net

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free alternative to traditional solution-phase synthesis. isca.meresearchgate.netnih.govresearchgate.netrsc.org This technique can lead to shorter reaction times, higher yields, and reduced waste generation.

The following table compares conventional and green synthetic methods for related ketone syntheses:

| Reaction | Method | Conditions | Yield (%) | Time | Reference |

| Chalcone (B49325) Synthesis | Conventional | Stirring, solvent | - | - | nih.gov |

| Chalcone Synthesis | Microwave-assisted | Iodine-alumina, solvent-free | 79-95 | < 2 min | nih.gov |

| Phenylpropane Synthesis | Conventional | Heating | - | - | cdnsciencepub.com |

| Phenylpropane Synthesis | Microwave-assisted | PdCl₂-HCOONa, formic acid, methanol, water | 89-96 | - | cdnsciencepub.comresearchgate.net |

Automation and High-Throughput Synthesis in Propiophenone Research

The integration of automation and high-throughput technologies has revolutionized the landscape of chemical synthesis, offering significant advantages in terms of speed, efficiency, and reproducibility. mdpi.com These technologies are particularly beneficial in the synthesis and optimization of complex molecules like propiophenone derivatives, where the exploration of vast reaction parameter landscapes is often necessary.

Robotic platforms, coupled with sophisticated software, enable the execution of numerous reactions in parallel, facilitating rapid screening of catalysts, solvents, and reaction conditions. chemistryworld.com This is especially pertinent to foundational reactions in propiophenone synthesis, such as the Friedel-Crafts acylation. nih.govnumberanalytics.com High-throughput screening can be employed to swiftly identify the optimal Lewis acid catalyst, solvent, and temperature for the acylation of substituted phenols, thereby maximizing yield and minimizing by-product formation. acs.org

The data generated from these high-throughput experiments can be substantial. To manage and interpret this data effectively, machine learning algorithms are increasingly being utilized. These algorithms can identify complex relationships between reaction parameters and outcomes, guiding the design of subsequent experiments and accelerating the optimization process.

Table 1: Representative Data from High-Throughput Optimization of Friedel-Crafts Acylation of a Substituted Phenol

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ | Nitrobenzene | 25 | 12 | 65 |

| 2 | AlCl₃ | Dichloromethane | 25 | 12 | 45 |

| 3 | FeCl₃ | Nitrobenzene | 25 | 12 | 58 |

| 4 | FeCl₃ | Dichloromethane | 25 | 12 | 35 |

| 5 | AlCl₃ | Nitrobenzene | 50 | 4 | 85 |

| 6 | AlCl₃ | Dichloromethane | 50 | 4 | 60 |

| 7 | FeCl₃ | Nitrobenzene | 50 | 4 | 78 |

| 8 | FeCl₃ | Dichloromethane | 50 | 4 | 55 |

Chemoenzymatic Synthesis of Related Propiophenone Structures

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, has emerged as a powerful strategy for the synthesis of complex and chiral molecules. This approach is particularly valuable for the preparation of enantiomerically pure propiophenone derivatives, which may exhibit distinct biological activities.

Lipases are a class of enzymes that have been extensively used in the chemoenzymatic synthesis of propiophenone-related structures. They can catalyze the regioselective acylation of phenolic hydroxyl groups, a key transformation in the synthesis of hydroxypropiophenones. nih.gov For instance, the lipase-catalyzed acylation of a dihydroxpropiophenone can selectively protect one hydroxyl group, allowing for the differential functionalization of the molecule. Furthermore, lipases can be employed in the kinetic resolution of racemic propiophenone derivatives bearing a chiral center, providing access to enantiomerically enriched building blocks. nih.govresearchgate.net

Nitroreductases are another class of enzymes with significant potential in the synthesis of nitroaromatic compounds like this compound. nih.govresearchgate.net These enzymes can selectively reduce nitro groups to amino groups under mild conditions, a transformation that can be challenging to achieve with high selectivity using traditional chemical methods. nih.govacs.org This enzymatic reduction can be a crucial step in the synthesis of amino-propiophenone analogs, which are valuable intermediates for the preparation of a wide range of biologically active compounds. The substrate scope of nitroreductases is broad, and they have been shown to be active on a variety of nitroaromatic compounds. nih.govnih.gov

The integration of enzymatic steps into a multi-step synthesis can lead to more efficient and sustainable processes. For example, a chemoenzymatic route to a chiral amino-propiophenone analog could involve an initial lipase-catalyzed resolution of a racemic hydroxypropiophenone, followed by chemical modification of the side chain, and finally, a nitroreductase-mediated reduction of the nitro group.

Table 2: Examples of Chemoenzymatic Synthesis of Propiophenone-Related Structures

| Enzyme | Substrate | Reaction Type | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | (±)-1-(4-hydroxyphenyl)-1-propanol | Kinetic Resolution (Acylation) | (R)-1-(4-acetoxyphenyl)-1-propanol | 48 | >99 |

| Pseudomonas cepacia Lipase (PSL) | (±)-1-(2,4-dihydroxyphenyl)propan-1-ol | Regioselective Acylation | 1-(2-hydroxy-4-acetoxyphenyl)propan-1-ol | 92 | - |

| Nitroreductase (from E. coli) | 1-(4-chloro-3-nitrophenyl)propan-1-one | Nitro Reduction | 1-(3-amino-4-chlorophenyl)propan-1-one | >95 | - |

| Candida rugosa Lipase (CRL) | (±)-2-chloro-1-(3-hydroxyphenyl)ethanone | Kinetic Resolution (Acylation) | (R)-2-chloro-1-(3-acetoxyphenyl)ethanone | 45 | 98 |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 5 Chloro 2 Hydroxy 3 Nitropropiophenone

Nucleophilic Aromatic Substitution Pathways in Halogenated and Nitrated Propiophenones

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for 5'-Chloro-2'-hydroxy-3'-nitropropiophenone, primarily due to the presence of the strongly electron-withdrawing nitro group positioned ortho and para to the chloro substituent, which is a potential leaving group. youtube.comlibretexts.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the chloro group at C5' in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

The presence of the nitro group at the C3' position (ortho to the C-Cl bond) is critical for activating the ring towards nucleophilic attack. libretexts.orglibretexts.org Without such electron-withdrawing groups, aryl halides are generally unreactive towards nucleophiles. libretexts.org While most SNAr reactions proceed through a stepwise mechanism, concerted pathways have also been proposed, particularly where traditional activation is absent. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

|---|---|---|

| Electron-withdrawing groups | Activate the aromatic ring towards nucleophilic attack. | The nitro group at the 3'-position strongly activates the ring. |

| Position of substituents | Must be ortho or para to the leaving group for effective stabilization of the Meisenheimer complex. | The nitro group is ortho to the chloro leaving group. |

| Leaving group ability | The rate of reaction depends on the ability of the substituent to depart as a stable anion. | Chloride is a good leaving group. |

| Nucleophile strength | Stronger nucleophiles generally react faster. | A variety of strong nucleophiles can potentially displace the chloro group. |

Radical Reaction Mechanisms Pertinent to Functionalized Propiophenone (B1677668) Systems

Radical reactions involving this compound could occur at the propiophenone side chain or involve the aromatic ring. Radical reactions typically proceed via a three-step mechanism: initiation, propagation, and termination. nih.govlibretexts.org

Initiation: This step involves the formation of radicals, often through the homolytic cleavage of a weak bond using heat or light. uchicago.edu For instance, initiators like AIBN (2,2'-azobis(2-methylpropionitrile)) can be used. uchicago.edu

Propagation: A radical reacts with a stable molecule to form a new radical and a new molecule. This cycle continues in a chain reaction. For the propiophenone moiety, a radical could abstract a hydrogen atom from the α- or β-carbon of the ethyl group. The α-position is generally more susceptible to radical formation due to resonance stabilization with the carbonyl group.

Termination: Two radicals combine to form a stable, non-radical product, thus ending the chain reaction.

Recent advancements in radical chemistry include radical-mediated trifunctionalization reactions and radical C(sp3)–H functionalization, which could potentially be applied to the propiophenone side chain. nih.govmdpi.com Copper-catalyzed radical reactions have also been shown to be effective for the transformation of alkynes, suggesting the potential for complex transformations involving radical intermediates. beilstein-journals.org

Carbonyl Group Reactivity and α-Functionalization Mechanisms of the Propiophenone Moiety

The carbonyl group of the propiophenone moiety is a key site of reactivity. It can undergo nucleophilic addition reactions, and the α-carbon of the ethyl group is acidic, allowing for enolate formation and subsequent functionalization.

The general reactivity of aldehydes and ketones involves the carbonyl carbon acting as an electrophile. msu.edu Nucleophiles such as Grignard reagents, organolithium compounds, and cyanide can attack the carbonyl carbon. msu.edu

α-Functionalization: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. This allows for a range of α-functionalization reactions. In the presence of a base, this compound can be deprotonated at the α-position to form an enolate, which can then act as a nucleophile in reactions such as:

Alkylation: Reaction with alkyl halides.

Aldol (B89426) condensation: Reaction with another carbonyl compound.

Halogenation: Reaction with halogens under acidic or basic conditions.

The presence of the phenolic hydroxyl group could potentially complicate these reactions, as it is also acidic and could be deprotonated by a strong base.

Rearrangement Reactions and Tautomerism in Hydroxylated Propiophenone Derivatives

Hydroxylated propiophenone derivatives like this compound can potentially undergo several types of rearrangement reactions and exist in tautomeric forms.

Tautomerism: The presence of the carbonyl group and the adjacent α-hydrogens allows for keto-enol tautomerism. The equilibrium between the keto and enol forms is a fundamental aspect of carbonyl chemistry. Additionally, the phenolic hydroxyl group can also influence the electronic structure of the molecule. In some heterocyclic systems, analogous hydroxy-furanones exist in equilibrium between cyclic and acyclic forms. mdpi.comnih.gov

Rearrangement Reactions:

Dakin Reaction: This reaction is characteristic of ortho- or para-hydroxylated phenyl aldehydes or ketones. It involves the oxidation of the carbonyl group with alkaline hydrogen peroxide to yield a benzenediol and a carboxylate. wiley-vch.de In the case of this compound, the propionyl group would be converted to a propionate, and the aromatic ring would become a catechol derivative. The mechanism involves nucleophilic attack of a hydroperoxide anion on the carbonyl carbon, followed by migration of the aryl group. wiley-vch.de

Beckmann Rearrangement: While not directly applicable to the ketone itself, if the carbonyl group were converted to an oxime, this derivative could undergo a Beckmann rearrangement in the presence of acid to form an amide. numberanalytics.com

Fries Rearrangement: This rearrangement is typically used to form hydroxyaryl ketones from phenolic esters. researchgate.net While this is more relevant to the synthesis of such compounds, it highlights a class of rearrangements involving acyl group migration on a phenolic ring.

Kinetic and Thermodynamic Studies of Propiophenone Chemical Transformations

Kinetics: The rates of the reactions discussed above would be influenced by factors such as temperature, concentration of reactants, solvent polarity, and the presence of catalysts. For example, in EAS, the electron-donating and -withdrawing groups on the ring directly affect the activation energy of the rate-determining step. mnstate.edu Kinetic studies, such as reaction progress kinetic analysis, could be employed to determine rate laws and elucidate reaction mechanisms. rsc.org

Thermodynamics: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation can provide insights into the transition state of a reaction. mdpi.com For example, the stability of intermediates like the Meisenheimer complex in SNAr reactions is a key thermodynamic factor that drives the reaction forward. Computational chemistry can be a powerful tool to model the thermodynamics of these reactions and predict product distributions. rsc.org

The balance between kinetic and thermodynamic control can also be important. For instance, in some reactions, a less stable product may be formed faster (kinetic control), while a more stable product will predominate if the reaction is allowed to reach equilibrium (thermodynamic control).

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5'-Chloro-2'-hydroxy-3'-nitroacetophenone |

Spectroscopic Data for this compound Not Currently Available in Publicly Accessible Resources

A thorough search of scientific databases and chemical literature has revealed a significant lack of publicly available spectroscopic data for the compound This compound . Detailed experimental datasets, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for the comprehensive structural analysis requested, could not be located for this specific chemical entity.

The investigation frequently yielded information for a closely related, but structurally distinct, compound: 5'-Chloro-2'-hydroxy-3'-nitroacetophenone . While both compounds share a substituted phenyl ring, they differ in the acyl group attached. This compound possesses a propanoyl group (an ethyl ketone), whereas the more commonly documented 5'-chloro-2'-hydroxy-3'-nitroacetophenone has an ethanoyl group (a methyl ketone) chemicalbook.comnih.govchemicalbook.comchemicalbook.com. This seemingly minor difference in an additional methylene group (–CH₂–) in the side chain results in distinct spectroscopic signatures.

Due to the stringent requirement to focus solely on This compound , and the absence of specific ¹H NMR, ¹³C NMR, two-dimensional NMR, and high-resolution mass spectrometry data in the available resources, it is not possible to generate the detailed and scientifically accurate article as outlined in the user's instructions.

Providing an analysis based on the acetophenone analogue would be scientifically inaccurate and misleading. The chemical shifts, coupling constants, and fragmentation patterns are unique to a molecule's specific structure. Therefore, data from 5'-Chloro-2'-hydroxy-3'-nitroacetophenone cannot be used as a direct substitute for this compound.

Further research in specialized, subscription-based chemical databases or in unpublished academic research may contain the required information. However, based on the accessible public domain, the advanced spectroscopic characterization and structural analysis for this compound cannot be completed at this time.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Chloro 2 Hydroxy 3 Nitropropiophenone

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. For 5'-Chloro-2'-hydroxy-3'-nitropropiophenone (Molecular Weight: 229.62 g/mol ), MS/MS analysis would provide definitive structural confirmation and reveal characteristic fragmentation pathways.

In a typical MS/MS experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The selection of this precursor ion followed by collision-induced dissociation (CID) would generate a series of product ions. The fragmentation pattern is predictable based on the compound's functional groups.

Key expected fragmentation pathways for the [M+H]⁺ ion would include:

Loss of the ethyl group (•CH₂CH₃): A primary fragmentation would be the cleavage of the bond between the carbonyl carbon and the ethyl group, resulting in a stable acylium ion.

Loss of propionyl group (CH₃CH₂CO•): Cleavage of the bond between the aromatic ring and the carbonyl group.

Loss of water (H₂O): Elimination of water, potentially involving the hydroxyl group and a hydrogen atom from the ethyl group.

Loss of nitro group (•NO₂): Cleavage of the C-NO₂ bond.

Decarbonylation (loss of CO): Subsequent fragmentation of the acylium ion.

These pathways allow for the precise mapping of the molecule's connectivity. While specific experimental MS/MS data for this compound is not published, the table below outlines the theoretically expected major fragment ions.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 230.0 [M+H]⁺ | 201.0 | 29 (•CH₂CH₃) | [M+H - C₂H₅]⁺ (Acylium ion) |

| 230.0 [M+H]⁺ | 173.0 | 57 (C₂H₅CO•) | [M+H - C₃H₅O]⁺ |

| 230.0 [M+H]⁺ | 184.0 | 46 (•NO₂) | [M+H - NO₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of its functional groups. For this compound, these techniques would confirm the presence of the hydroxyl, carbonyl, nitro, and chloro-aromatic moieties.

The key vibrational modes expected are:

O-H Stretch: A broad band in the IR spectrum, typically around 3200-3500 cm⁻¹, indicative of the hydroxyl group, likely broadened due to intramolecular hydrogen bonding with the adjacent carbonyl or nitro group.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1650-1680 cm⁻¹, characteristic of an aryl ketone. Its position may be lowered due to conjugation with the aromatic ring and hydrogen bonding.

NO₂ Stretches: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching from the propiophenone (B1677668) side chain would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹.

While a specific spectrum for the propiophenone derivative is not available, data from the closely related 5-chloro-2-hydroxy-3-nitroacetophenone provides a reliable reference. researchgate.net The vibrational frequencies for the propiophenone are expected to be very similar, with the addition of bands corresponding to the vibrations of the -CH₂- group.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound (Predicted based on acetophenone analogue)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3350 |

| Carbonyl (C=O) | C=O Stretch | ~1665 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1360 |

| Aromatic Ring | C=C Stretch | ~1580, 1470 |

| Alkyl (-CH₂CH₃) | C-H Stretch | ~2940, 2985 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and extent of conjugation. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* transitions within the substituted aromatic ring.

The chromophore consists of a benzene ring substituted with electron-withdrawing (nitro, propionyl) and electron-donating (hydroxyl, chloro) groups. This extensive conjugation is expected to result in absorption maxima at relatively long wavelengths. Key expected transitions include:

A strong absorption band corresponding to π → π* transitions of the conjugated aromatic system.

A weaker, lower-energy band corresponding to the n → π* transition of the carbonyl group.

Based on studies of the analogous compound, 5-chloro-2-hydroxy-3-nitroacetophenone, the UV-Vis spectrum is predicted to show a significant absorption maximum. researchgate.net The electronic environment of the propiophenone derivative is nearly identical to the acetophenone, so the absorption maxima are expected to be very similar.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Type of Transition |

|---|---|---|

| Ethanol | ~260 | π → π* |

| Ethanol | ~350 | π → π* |

X-ray Diffraction (XRD) for Single Crystal Structural Determination and Crystallographic Parameters

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing bond lengths, bond angles, and crystal packing information.

While a single crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the crystal structure of its analogue, 5-chloro-2-hydroxy-3-nitroacetophenone, has been determined. researchgate.netnih.gov This analogue crystallizes in the monoclinic system with the space group P2₁/c. The structure confirms the planarity of the aromatic ring and reveals significant intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen of the carbonyl group. It is highly probable that this compound would exhibit similar crystallographic features, including a planar aromatic system and intramolecular hydrogen bonding. The primary difference would be the conformation of the larger propiophenone side chain.

Table 4: Crystallographic Data for the Analogue Compound 5-chloro-2-hydroxy-3-nitroacetophenone researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.985 |

| b (Å) | 14.532 |

| c (Å) | 8.321 |

| β (°) | 114.25 |

| Volume (ų) | 879.4 |

Other Advanced Spectroscopic Techniques (e.g., Circular Dichroism, Electron Paramagnetic Resonance)

Other advanced spectroscopic techniques could provide further specialized information about this compound, although their application is less common for this type of molecule unless specific properties are being investigated.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules. Since this compound is not chiral, it would not exhibit a CD spectrum. This technique would only become relevant if the compound was used to form a complex with a chiral entity or if a chiral derivative was synthesized. There is no published literature on the CD analysis of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, or Electron Spin Resonance (ESR), is a technique for studying species that have unpaired electrons (i.e., radicals). This compound is a closed-shell molecule and does not have unpaired electrons in its ground state. Therefore, it is EPR-silent. This technique would only be applicable if the molecule were to be reduced to a radical anion or oxidized to a radical cation, for instance, in electrochemical or photochemical studies. There are no published EPR studies related to this compound.

Computational Chemistry and Theoretical Studies of 5 Chloro 2 Hydroxy 3 Nitropropiophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and predict the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties of organic molecules like 5'-Chloro-2'-hydroxy-3'-nitropropiophenone. nih.govresearchgate.net This approach is used to determine the molecule's most stable three-dimensional structure through energy minimization. By calculating the energies of different conformations, the geometry with the lowest energy, representing the most stable state, can be identified.

A key aspect of DFT studies involves the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl, nitro, and propiophenone (B1677668) groups, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

(Note: Specific numerical values would require performing actual DFT calculations on the molecule.)

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. scirp.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of electronic structure and spectroscopic parameters.

For this compound, ab initio calculations can be employed to:

Predict Spectroscopic Data: Accurately predict vibrational frequencies (infrared and Raman spectra), which correspond to the stretching and bending of chemical bonds. These predictions can be compared with experimental spectra to confirm the molecular structure. uantwerpen.be

Determine Excited State Properties: Investigate the electronic transitions that occur when the molecule absorbs light, which is crucial for understanding its UV-Visible spectrum and photochemical behavior.

Calculate NMR Chemical Shifts: Predict the nuclear magnetic resonance (NMR) chemical shifts for the various hydrogen and carbon atoms in the molecule, aiding in the interpretation of experimental NMR data.

While computationally more demanding than DFT, ab initio methods offer a higher level of theoretical rigor, making them valuable for benchmarking and for cases where high accuracy is paramount.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are excellent for studying single molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to understand the behavior of molecules in a more realistic environment, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can be used to:

Explore Conformational Space: The propiophenone side chain can rotate, leading to different conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Study Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences the molecule's conformation and dynamics. This includes the formation of hydrogen bonds between the hydroxyl and nitro groups of the solute and the solvent molecules.

Analyze Intermolecular Interactions: In concentrated solutions or in the solid state, MD can model the interactions between multiple molecules of this compound, providing insights into aggregation and crystal packing.

Prediction of Spectroscopic Data through Computational Modeling

Computational modeling is an indispensable tool for predicting and interpreting spectroscopic data. nih.gov By simulating the interaction of a molecule with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental results.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters |

|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of key functional groups (e.g., O-H, C=O, N-O stretches). |

| Raman Spectroscopy | Complementary vibrational modes to IR, providing a more complete picture of the molecular vibrations. |

| UV-Visible Spectroscopy | Electronic transition wavelengths and oscillator strengths, corresponding to the absorption of light in the ultraviolet and visible regions. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts and coupling constants, which are highly sensitive to the electronic environment of each nucleus. |

(Note: Specific values would be the output of the respective computational methods.)

These computational predictions are invaluable for:

Structural Confirmation: Matching predicted spectra with experimental data provides strong evidence for the proposed molecular structure.

Spectral Assignment: Theoretical calculations help in assigning specific peaks in an experimental spectrum to particular atomic motions or electronic transitions.

Understanding Structure-Property Relationships: By systematically modifying the molecular structure in silico (e.g., changing substituents), one can observe the effect on the predicted spectra and thus understand how different parts of the molecule contribute to its spectroscopic properties.

In Silico Approaches for Reaction Pathway Prediction and Mechanistic Elucidation

Computational chemistry can be used to explore the potential chemical reactions of this compound and to elucidate the mechanisms of these reactions. By mapping out the potential energy surface for a reaction, it is possible to identify transition states and calculate activation energies.

For instance, one could computationally investigate:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack. Computational methods can predict the most likely sites for substitution and the energy barriers for different nucleophiles.

Reactions of the Propiophenone Side Chain: The carbonyl group and the adjacent alpha-hydrogens are reactive sites. In silico studies could model reactions such as enolate formation, aldol (B89426) condensation, or reduction of the carbonyl group.

Intramolecular Hydrogen Bonding: The presence of the ortho-hydroxyl and nitro groups suggests the possibility of intramolecular hydrogen bonding. Computational methods can quantify the strength of this interaction and its influence on the molecule's reactivity.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, providing a deeper understanding of the reaction mechanism than can often be achieved through experimental means alone.

Quantitative Structure-Reactivity Relationships (QSRR) and Electronic Effects of Substituents.researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. chemrxiv.org This is often achieved by correlating reactivity data with various molecular descriptors that quantify structural, electronic, or steric properties.

In the context of this compound, a QSRR study could involve:

Calculating Molecular Descriptors: A wide range of descriptors can be calculated using computational chemistry, including electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

Correlating Descriptors with Reactivity: If experimental reactivity data is available for a series of related compounds, statistical methods can be used to build a model that correlates the calculated descriptors with the observed reactivity.

Through these computational approaches, a comprehensive theoretical understanding of this compound can be developed, complementing and guiding experimental investigations.

Investigation of Biological Activities and Mechanistic Pathways of 5 Chloro 2 Hydroxy 3 Nitropropiophenone Analogs

Development and Validation of In Vitro Biochemical and Cellular Assays

The initial evaluation of the biological potential of 5'-Chloro-2'-hydroxy-3'-nitropropiophenone analogs involves a suite of in vitro biochemical and cellular assays. These assays are crucial for determining the spectrum of activity and identifying promising lead compounds for further investigation. A key area of investigation for compounds with similar structures, such as chalcones, has been their antimicrobial properties.

For instance, in a study of flavonoid derivatives, the antimicrobial activity of 5′-Chloro-2′-hydroxy-3′-nitrochalcone, a close structural analog of the propiophenone (B1677668), was assessed against a panel of bacteria and yeast. nih.gov The assays involved determining the inhibitory effect of the compound on the growth of various microorganisms.

The validation of these assays typically includes the use of positive and negative controls to ensure the reliability of the results. For antimicrobial assays, established antibiotics are often used as positive controls. The data generated from these assays, such as the minimum inhibitory concentration (MIC), provides a quantitative measure of the compound's potency.

A study on 5′-Chloro-2′-hydroxy-3′-nitrochalcone demonstrated its inhibitory effects on the growth of several microbial strains. nih.gov The table below summarizes the observed antimicrobial activity.

| Microorganism | Strain | Inhibitory Effect of 5′-Chloro-2′-hydroxy-3′-nitrochalcone |

|---|---|---|

| Pediococcus pentosaceus | ATCC 33316 | Growth inhibition observed at concentrations of 0.05% and 0.1% |

| Enterococcus faecalis | ATCC 19433 | Strong inhibitory effect |

| Staphylococcus aureus | ATCC 29213 | Strong inhibitory effect |

| Escherichia coli | ATCC 25922 | Moderate inhibitory effect |

| Candida albicans | ATCC 10231 | Inhibitory effect at 0.1% concentration; no significant influence at 0.05% |

These cellular assays provide a foundational understanding of the biological effects of this class of compounds, guiding further mechanistic studies.

Mechanistic Studies of Enzyme Inhibition by Propiophenone Derivatives

While specific enzyme inhibition studies for this compound are not extensively documented in publicly available literature, the structural motifs of substituted propiophenones suggest potential interactions with various enzymes. The general mechanisms of enzyme inhibition by small molecules can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Km and Vmax) differently.

Kinetic studies are essential to elucidate the mechanism of inhibition. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition.

For a hypothetical scenario where a this compound analog is found to be an enzyme inhibitor, the following table illustrates how kinetic data could be presented.

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µmol/min) | Apparent Km (mM) | Apparent Vmax (µmol/min) |

|---|---|---|---|---|

| 0 (Control) | 0.1 | 5.0 | 0.2 | 10.0 |

| 0 (Control) | 0.2 | 6.7 | ||

| 0 (Control) | 0.5 | 8.3 | ||

| 0 (Control) | 1.0 | 9.1 | ||

| 10 | 0.1 | 3.3 | 0.4 | 10.0 |

| 10 | 0.2 | 5.0 | ||

| 10 | 0.5 | 7.1 | ||

| 10 | 1.0 | 8.3 |

This table represents hypothetical data for a competitive inhibitor, where Km increases and Vmax remains unchanged in the presence of the inhibitor.

The nitro and chloro groups on the aromatic ring can influence the electronic properties of the molecule, potentially enhancing its binding to the active site or allosteric sites of enzymes. The hydroxyl group can act as a hydrogen bond donor or acceptor, further stabilizing the enzyme-inhibitor complex.

Receptor Binding Studies and Ligand-Target Interactions

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Receptor binding assays are employed to determine the affinity and specificity of a compound for a particular receptor. These assays often use radiolabeled ligands to compete with the test compound for binding to the receptor.

Computational methods, such as molecular docking, are valuable tools for predicting the binding mode of a ligand to its target receptor. These studies can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding process.

The following table illustrates the type of data that would be generated from receptor binding studies for a hypothetical active analog.

| Receptor Target | Assay Type | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |

|---|---|---|---|---|

| Receptor X | Radioligand Displacement | 50 | 120 (IC50) | Antagonist |

| Receptor Y | Radioligand Displacement | >10,000 | N/A | Inactive |

| Receptor Z | Radioligand Displacement | 250 | 80 (EC50) | Agonist |

This table presents hypothetical data illustrating the binding affinity and functional activity of a compound at different receptors.

Modulation of Cellular Pathways by Substituted Propiophenones

Substituted propiophenones have the potential to modulate various cellular signaling pathways, which are complex networks of proteins that transmit signals from the cell surface to the nucleus, leading to changes in gene expression and cellular responses. The specific pathways affected would depend on the direct molecular targets of the compound.

For example, if a propiophenone derivative inhibits a specific kinase, it could disrupt a signaling cascade that is crucial for cell proliferation or survival. This could be particularly relevant in the context of cancer research. The investigation of cellular pathway modulation often involves techniques such as Western blotting to measure changes in the phosphorylation state of key signaling proteins, or reporter gene assays to assess the activity of specific transcription factors.

Given the antimicrobial activity observed for the chalcone (B49325) analog, it is plausible that these compounds could interfere with essential pathways in microorganisms, such as those involved in cell wall synthesis, protein synthesis, or nucleic acid replication.

Structure-Mechanism Relationships in Propiophenone Scaffolds

Understanding the relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For the propiophenone scaffold, the nature and position of substituents on the aromatic ring are critical determinants of its biological effects.

Chloro Group: The presence of a halogen atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

Nitro Group: The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the aromatic ring. This can influence the reactivity of the molecule and its ability to interact with biological macromolecules.

Studies on related compounds have shown that these substitutions can have a profound impact on antimicrobial activity. For example, halogenated compounds have been shown to be more active against bacteria and yeast compared to their non-halogenated counterparts. nih.gov It has also been observed that chalcones can exhibit higher inhibitory effects on bacterial growth compared to the corresponding flavanones. nih.gov

Advanced Analytical Methodologies for Purity Assessment and Quantification of 5 Chloro 2 Hydroxy 3 Nitropropiophenone

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is a cornerstone for the separation of complex mixtures. phenomenex.com The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers. phenomenex.com For 5'-Chloro-2'-hydroxy-3'-nitropropiophenone, a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography is essential for a complete purity profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to the compound's polarity and thermal sensitivity. srce.hr Reversed-phase HPLC (RP-HPLC) is particularly well-suited, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. srce.hrnih.gov This method allows for the separation of the main compound from its synthesis-related impurities and degradation products. researchgate.nethilarispublisher.com

Method development for this compound would involve optimizing parameters such as mobile phase composition (typically a mixture of water with acetonitrile or methanol and a pH modifier like formic or acetic acid), column temperature, and flow rate to achieve optimal separation. chromatographyonline.com Trace analysis of impurities can be achieved with high sensitivity, often reaching parts-per-million (ppm) or even lower levels. Isocratic elution can be used for simple mixtures, while gradient elution is preferred for complex samples containing a wide range of impurities. srce.hr

| Parameter | Typical Conditions for a Substituted Nitrophenol |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) sielc.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV-Vis at a specific wavelength (e.g., 270-290 nm) nih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. uoguelph.ca However, this compound possesses polar functional groups (hydroxyl and nitro groups) that make it non-volatile and prone to thermal degradation at the high temperatures used in GC. researchgate.net Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. mdpi.com

Common derivatization strategies include silylation, which converts the acidic phenolic proton into a trimethylsilyl (TMS) ether. mdpi.comresearchgate.net This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. mdpi.com The resulting derivative can then be separated on a capillary column (e.g., a nonpolar DB-5ms column) and detected with high sensitivity. chromatographyonline.com

| Parameter | Typical Conditions for Derivatized Phenolic Compounds |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents nih.gov |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at a constant flow chromatographyonline.com |

| Injector Temperature | 250 °C mdpi.com |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 280°C) nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The structure of this compound includes a chiral center at the carbon atom adjacent to the carbonyl group, meaning it can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial, particularly in pharmaceutical contexts. mz-at.denih.gov

Chiral chromatography is the most widely used method for separating enantiomers. mz-at.deopenochem.org This is typically achieved using an HPLC system equipped with a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds and are a primary choice for separating enantiomers of ketones. phenomenex.comnih.govmdpi.com The separation relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. openochem.org Optimization of the mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical to achieving baseline resolution of the enantiomers. phenomenex.comnih.gov

Hyphenated Techniques for Enhanced Analytical Resolution and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both quantification and unequivocal identification of analytes in complex mixtures.

Coupling chromatography with mass spectrometry (MS) offers unparalleled sensitivity and specificity. longdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of this compound. After separation via HPLC, the eluent is introduced into the mass spectrometer. uoguelph.ca Electrospray ionization (ESI) is a common ionization technique for polar molecules like this, typically operating in negative ion mode to deprotonate the phenolic hydroxyl group. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for definitive identification. nih.govresearchgate.net Common fragmentations for nitroaromatic compounds include the loss of •NO, •NO2, and HNO2. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized compound. uoguelph.calongdom.org Following GC separation, the volatile derivative enters the mass spectrometer, where it is typically ionized by electron ionization (EI). nih.gov The resulting mass spectrum provides the molecular weight of the derivative and a highly detailed, reproducible fragmentation pattern. nih.gov The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and its corresponding M+2 peak, with an approximate intensity ratio of 3:1. libretexts.orglibretexts.org

In addition to mass spectrometry, other spectroscopic detectors are commonly used in HPLC systems for quantification and characterization. waters.compharmaguideline.com

UV-Vis Detectors: These are the most common detectors in HPLC. b-ac.co.ukperkinelmer.com They measure the absorbance of light at a specific wavelength. biocompare.com this compound contains a chromophore (the substituted aromatic ring) that absorbs strongly in the UV-visible region, making this detector highly suitable for its quantification. phenomenex.com A variable wavelength detector (VWD) allows for the selection of the wavelength of maximum absorbance to maximize sensitivity. chromatographyonline.com

Photodiode Array (PDA) Detectors: A Photodiode Array (PDA) or Diode Array Detector (DAD) is an advanced type of UV detector. biocompare.comchromatographyonline.com Instead of measuring absorbance at a single wavelength, it acquires the entire UV-Vis spectrum of the analyte as it elutes from the column. hitachi-hightech.com This provides significant advantages: it allows for the determination of the optimal wavelength for quantification post-analysis, and more importantly, it enables the assessment of peak purity by comparing spectra across a single chromatographic peak. chromatographyonline.comaquaenergyexpo.com This is invaluable for identifying co-eluting impurities. aquaenergyexpo.com

Fluorescence Detectors: A fluorescence detector measures the emission of light from a compound that fluoresces. biocompare.com It offers very high sensitivity and selectivity because relatively few compounds exhibit natural fluorescence. aquaenergyexpo.com While the native fluorescence of this compound would need to be experimentally determined, this detection method could be a powerful option if the compound or a suitable derivative is fluorescent, especially for trace-level analysis. aquaenergyexpo.comresearchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a pure chemical substance. For this compound, this method is crucial for verifying its stoichiometric formula, which is presumed to be C₉H₈ClNO₄. The analysis involves the combustion of a precisely weighed sample of the compound in a controlled environment, followed by the quantitative determination of the resulting combustion products (carbon dioxide, water, and nitrogen oxides). The chlorine content is typically determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. This theoretical data serves as a benchmark against which the experimental results from elemental analysis are compared. A close correlation between the experimental and theoretical values provides strong evidence for the correct empirical and molecular formula of the synthesized compound, thereby confirming its elemental integrity.

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Weight (amu) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 46.68 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.49 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.31 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.05 |

| Oxygen | O | 16.00 | 4 | 64.00 | 27.64 |

| Total | 231.63 | 100.00 |

Quality Control and Analytical Validation Protocols for Propiophenone (B1677668) Derivatives

Robust quality control (QC) and thorough analytical validation are indispensable for ensuring the reliability and consistency of results for propiophenone derivatives like this compound. These protocols are designed to demonstrate that an analytical method is suitable for its intended purpose.

Quality Control (QC)

QC measures are implemented to ensure that a substance meets its defined specifications for purity and quality. For this compound, this would involve:

Identification: Confirmation of the compound's identity using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Purity Assessment: The use of high-performance liquid chromatography (HPLC) is a primary method for assessing the purity of propiophenone derivatives. A well-developed HPLC method can separate the main compound from any impurities, which may include starting materials, by-products from the synthesis, or degradation products.

Impurity Profiling: Characterization and quantification of any detected impurities are crucial. This often involves the use of reference standards for known impurities.

Residual Solvents: Gas chromatography (GC) is often used to determine the presence of any residual solvents from the synthesis and purification processes.

Analytical Validation Protocols

The validation of an analytical method provides documented evidence that the procedure is fit for its intended use. For an HPLC method designed for the purity assessment and quantification of this compound, the following validation parameters, as guided by the International Council for Harmonisation (ICH) guidelines, should be addressed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The successful validation of these parameters ensures that the analytical method for this compound is reliable, reproducible, and accurate for its intended quality control purposes.

Structure Reactivity Relationships and Theoretical Correlations for 5 Chloro 2 Hydroxy 3 Nitropropiophenone

Hammett and Taft Equations: Analysis of Substituent Effects on Reaction Rates and Equilibria

The Hammett equation offers a quantitative measure of how substituents on an aromatic ring influence reaction rates and equilibria. The equation, log(k/k₀) = σρ, relates the rate constant of a substituted reactant (k) to that of the unsubstituted one (k₀) through substituent (σ) and reaction (ρ) constants. The σ value is indicative of a substituent's electron-donating or electron-withdrawing capabilities.

For 5'-Chloro-2'-hydroxy-3'-nitropropiophenone, the phenyl ring is adorned with a chloro, a hydroxyl, and a nitro group. The nitro group is a potent electron-withdrawing group due to its strong negative inductive (-I) and resonance (-M) effects, resulting in a large positive σ value. The chloro group also withdraws electron density through its inductive effect (-I), but this is partially offset by its electron-donating resonance effect (+M). The hydroxyl group is primarily an electron-donating group via its strong positive resonance effect (+M), despite a weak electron-withdrawing inductive effect (-I), leading to a negative σ value. The collective electronic influence of these substituents significantly impacts the reactivity of the carbonyl group and the aromatic ring.

The Taft equation, an extension of the Hammett principle, is employed to dissect steric from electronic effects, particularly in aliphatic systems. While not purely aliphatic, the propiophenone (B1677668) side chain's reactivity can be analyzed using Taft's principles to understand the steric and electronic contributions of the ethyl group.

Table 1: Hammett Constants and Electronic Effects of Substituents

| Substituent | Hammett σ (para) | Inductive Effect | Resonance Effect |

| -NO₂ | +0.78 | -I | -M |

| -Cl | +0.23 | -I | +M |

| -OH | -0.37 | -I | +M |

Steric and Inductive Contributions to Molecular Reactivity and Conformation

The three-dimensional arrangement and reactivity of this compound are heavily influenced by the steric bulk and inductive properties of its substituents. The propiophenone side chain has conformational flexibility due to rotation around the C(aroyl)-C(O) and C(O)-C(alkyl) single bonds.

Inductively, the electron-withdrawing chloro and nitro groups enhance the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. The electron-donating hydroxyl group can partially counteract this effect.

Sterically, the ortho positioning of the hydroxyl and nitro groups relative to the propiophenone moiety can restrict the orientation of the carbonyl group with respect to the aromatic ring. This steric hindrance can impede the approach of reactants and influence the energy of the transition state in reactions involving the carbonyl group.

Intramolecular and Intermolecular Hydrogen Bonding Influences on Structure and Reactivity

The molecular architecture of this compound is significantly shaped by hydrogen bonding. The ortho-hydroxy and nitro groups facilitate the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. mdpi.com This interaction locks the conformation of the hydroxyl group, influencing its electronic properties and reducing its acidity. nih.govprutor.ai The formation of such quasi-aromatic hydrogen bonds through π-electron delocalization can stabilize a planar conformation and strengthen the hydrogen bond. mdpi.com

In the solid state or in protic solvents, intermolecular hydrogen bonds can also form. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen, nitro group oxygens, and the chlorine atom can serve as acceptors. These interactions can lead to the formation of molecular aggregates, affecting physical properties like melting point and solubility, as well as reactivity. nih.govresearchgate.net

Stereochemical Considerations and Chiral Induction in Propiophenone Transformations

The carbonyl carbon in the propiophenone structure is prochiral, meaning it can become a chiral center upon nucleophilic addition. libretexts.org Reactions such as reduction or the addition of a Grignard reagent will generate a new stereocenter, leading to the formation of enantiomers or diastereomers. lumenlearning.com

Although this compound is itself achiral, its derivatives can be chiral. The substituents on the aromatic ring can influence the stereochemical outcome of reactions at the carbonyl group. The bulky ortho-hydroxyl and nitro groups can sterically guide an incoming nucleophile to a specific face of the carbonyl, potentially leading to diastereoselectivity or enantioselectivity, a phenomenon known as chiral induction. mdpi.com The degree of this stereochemical control is dependent on the specific reactants, reaction conditions, and the possibility of chelation involving the ortho-hydroxyl group.

Future Research Directions and Emerging Paradigms in the Study of 5 Chloro 2 Hydroxy 3 Nitropropiophenone

Exploration of Novel and Greener Synthetic Pathways for Complex Propiophenone (B1677668) Architectures

The synthesis of highly substituted propiophenones traditionally relies on methods like the Friedel-Crafts acylation. wikipedia.orgbeilstein-journals.orgresearchgate.net However, these methods often involve harsh catalysts and solvents, leading to environmental concerns. Future research will prioritize the development of more sustainable and efficient synthetic routes.

Key areas of development include:

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling, are being explored for Friedel-Crafts acylations. beilstein-journals.org This approach minimizes waste and can lead to different reactivity and selectivity compared to solution-phase synthesis.